molecular formula C9H14ClNOS B14597303 2-Benzylsulfinylethanamine;hydrochloride CAS No. 60543-04-6

2-Benzylsulfinylethanamine;hydrochloride

Katalognummer: B14597303
CAS-Nummer: 60543-04-6
Molekulargewicht: 219.73 g/mol
InChI-Schlüssel: HDWINFSFZCMZFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylsulfinylethanamine;hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a sulfinyl group, which is further connected to an ethanamine moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfinylethanamine;hydrochloride typically involves the following steps:

    Formation of Benzylsulfinyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfinate to form benzylsulfinyl chloride.

    Amination: The benzylsulfinyl chloride is then reacted with ethanamine under controlled conditions to form 2-Benzylsulfinylethanamine.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylsulfinylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Benzylsulfonylethanamine.

    Reduction: 2-Benzylsulfanylethanamine.

    Substitution: N-alkylated derivatives of 2-Benzylsulfinylethanamine.

Wissenschaftliche Forschungsanwendungen

2-Benzylsulfinylethanamine;hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzylsulfinylethanamine;hydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzylsulfanylethanamine: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-Phenylethylamine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

    Benzylamine: Contains a benzyl group attached directly to an amine group without the intervening sulfinyl group.

Uniqueness

2-Benzylsulfinylethanamine;hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

60543-04-6

Molekularformel

C9H14ClNOS

Molekulargewicht

219.73 g/mol

IUPAC-Name

2-benzylsulfinylethanamine;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c10-6-7-12(11)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H

InChI-Schlüssel

HDWINFSFZCMZFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.